molecular formula C8H6FN B1293913 3-Fluorophenylacetonitrile CAS No. 501-00-8

3-Fluorophenylacetonitrile

Cat. No.: B1293913
CAS No.: 501-00-8
M. Wt: 135.14 g/mol
InChI Key: DEJPYROXSVVWIE-UHFFFAOYSA-N
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Scientific Research Applications

3-Fluorophenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorophenylacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3-Fluorobenzyl bromide with sodium cyanide in dimethyl sulfoxide (DMSO) at 30°C. The reaction mixture is stirred overnight, followed by extraction and purification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups.

    Reduction Reactions: The nitrile group can be reduced to an amine group.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles under appropriate conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are used.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Various substituted phenylacetonitriles.

    Reduction Reactions: 3-Fluorophenylmethylamine.

    Oxidation Reactions: Fluorinated benzoic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 3-Fluorophenylacetonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitrile group can form interactions with enzymes or receptors, influencing biological pathways. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylacetonitrile
  • 4-Fluorophenylacetonitrile
  • 3-Methoxyphenylacetonitrile
  • 3-Trifluoromethylphenylacetonitrile

Uniqueness

3-Fluorophenylacetonitrile is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

2-(3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJPYROXSVVWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060107
Record name Benzeneacetonitrile, 3-fluoro-
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Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

501-00-8
Record name 3-Fluorobenzeneacetonitrile
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Record name 3-Fluorophenylacetonitrile
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Record name 3-Fluorophenylacetonitrile
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Record name Benzeneacetonitrile, 3-fluoro-
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Record name Benzeneacetonitrile, 3-fluoro-
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Record name (3-fluorophenyl)acetonitrile
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Record name 3-Fluorophenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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